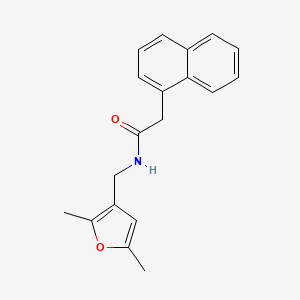

N-((2,5-dimethylfuran-3-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-13-10-17(14(2)22-13)12-20-19(21)11-16-8-5-7-15-6-3-4-9-18(15)16/h3-10H,11-12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJHTUCRXSKNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its biological effects, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 2,5-dimethylfuran moiety and a naphthalene ring, linked through an acetamide functional group. This structural configuration may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N1O2 |

| Molecular Weight | 269.34 g/mol |

| CAS Number | [Not Available] |

| IUPAC Name | N-((2,5-dimethylfuran-3-yl)methyl)-2-(naphthalen-1-yl)acetamide |

The biological activity of N-((2,5-dimethylfuran-3-yl)methyl)-2-(naphthalen-1-yl)acetamide may involve interactions with various molecular targets such as enzymes and receptors. The specific pathways influenced by this compound are yet to be fully elucidated but could involve:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting signaling pathways related to pain or inflammation.

Anti-inflammatory Activity

Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives of acetamides have been shown to suppress pro-inflammatory cytokines in vitro, indicating that N-((2,5-dimethylfuran-3-yl)methyl)-2-(naphthalen-1-yl)acetamide may possess similar effects .

Case Studies and Research Findings

- Study on Acetamides : A study investigating the biological effects of acetamides found that certain derivatives exhibited significant liver toxicity at high doses while being non-carcinogenic . This raises caution for the use of N-((2,5-dimethylfuran-3-yl)methyl)-2-(naphthalen-1-yl)acetamide in high concentrations.

- Comparative Analysis : Similar compounds such as N-(2-(cyclohexen-1-yl)ethyl)-N'-[(1-(2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl]oxamide were studied for their biochemical interactions. These studies revealed potential mechanisms of action through receptor binding and enzyme inhibition, which may also apply to our compound.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares its 2-(naphthalen-1-yl)acetamide backbone with several derivatives reported in the literature. Key comparisons include:

Key Observations :

Comparison with Other Routes :

Spectroscopic and Crystallographic Data

Infrared (IR) Spectroscopy:

- Target Compound : Expected peaks at ~1670 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O from furan), and ~3260 cm⁻¹ (N-H stretch), similar to 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide .

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide : C=O stretch at 1671 cm⁻¹ and N-H at 3262 cm⁻¹, indicating conserved acetamide features .

NMR Spectroscopy:

- 1H NMR : The target compound’s furan methyl groups (~δ 2.2–2.4 ppm) and naphthalene protons (~δ 7.2–8.3 ppm) align with signals in 6b and 6c .

- 13C NMR : The naphthalene carbons (~120–135 ppm) and acetamide carbonyl (~165–170 ppm) are consistent across analogs .

Crystallography:

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits a dihedral angle of 60.5° between the naphthalene and aryl rings, suggesting moderate planarity. The target compound’s furan group may introduce greater torsional strain .

Q & A

Q. What are the recommended synthetic routes for N-((2,5-dimethylfuran-3-yl)methyl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or alkylation strategies. For example, propargyl bromide alkylation with naphthol derivatives (as in ) followed by coupling with azidoacetamides (e.g., via Cu(OAc)₂ catalysis in tert-BuOH:H₂O solvent systems) is a viable route . Optimization includes adjusting stoichiometry, catalyst loading (10 mol% Cu(OAc)₂), and reaction time (6–8 hrs) monitored by TLC. Recrystallization in ethanol improves purity .

Q. How is structural characterization performed for this acetamide derivative?

- Methodological Answer : Use IR spectroscopy to confirm carbonyl (C=O, ~1670 cm⁻¹) and NH (~3260 cm⁻¹) groups. NMR (¹H/¹³C) identifies aromatic protons (δ 7.2–8.6 ppm for naphthalene) and methyl groups in the furan moiety (δ 2.1–2.5 ppm). X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) resolves molecular conformation and hydrogen bonding patterns, such as R₂²(10) dimer formation .

Advanced Research Questions

Q. How can conformational discrepancies in crystallographic data be resolved for this compound?

- Methodological Answer : Crystallographic studies may reveal multiple conformers in the asymmetric unit (e.g., dihedral angle variations up to 54.8° vs. 77.5° between aromatic rings, as in ). To resolve discrepancies:

- Refine structures using SHELXL with high-resolution data.

- Perform Hirshfeld surface analysis to quantify intermolecular interactions.

- Validate via DFT calculations to compare experimental and theoretical torsion angles .

Q. What strategies are effective for analyzing biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Screen against targets like enzymes or receptors using software (e.g., AutoDock Vina) with the compound’s 3D structure from crystallography .

- In Vitro Assays : Use fluorescence quenching or SPR to measure binding affinity to proteins (e.g., serum albumin for pharmacokinetic profiling) .

- Metabolic Stability : Assess via liver microsome assays, monitoring acetamide hydrolysis by LC-MS .

Q. How can catalytic applications of this compound be explored?

- Methodological Answer : Nickel(II) complexes with acetamide ligands (e.g., ) can catalyze oxidation reactions. Synthesize analogous complexes by coordinating the acetamide’s carbonyl group to Ni(ClO₄)₂. Test catalytic efficiency in cycloalkane oxidation using m-CPBA as an oxidant, monitoring product yield via GC-MS .

Data Contradiction and Optimization

Q. How to address conflicting spectroscopic vs. crystallographic data on molecular geometry?

- Methodological Answer :

- Compare NMR-derived dihedral angles (via NOESY or J-coupling constants) with X-ray data.

- If discrepancies arise (e.g., amide group planarity), re-examine solvent effects in NMR or crystal packing forces using Mercury software .

Q. What steps improve synthetic yield and scalability?

- Methodological Answer :

- Replace batch reactors with flow chemistry for azide-alkyne cycloaddition (reduces side reactions).

- Use microwave-assisted synthesis to accelerate steps (e.g., 30 mins vs. 8 hrs) .

- Optimize purification via column chromatography (hexane:EtOAc gradients) over recrystallization .

Tables for Key Data

Table 1 : Spectral Signatures for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| IR | 1671 cm⁻¹ (C=O), 3262 cm⁻¹ (NH) | |

| ¹H NMR (DMSO) | δ 5.4–5.5 ppm (–OCH₂), δ 7.2–8.6 ppm (Ar–H) | |

| ¹³C NMR | δ 165.0 ppm (C=O), δ 125–142 ppm (Ar–C) |

Table 2 : Crystallographic Parameters from SHELXL Refinement

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1̄ (triclinic) | |

| R-factor | <0.05 | |

| Hydrogen Bonding | N–H⋯O (2.8–3.0 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.